molecular formula C10H18O3 B1212416 3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER CAS No. 67244-24-0

3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER

Cat. No.: B1212416
CAS No.: 67244-24-0
M. Wt: 186.25 g/mol
InChI Key: HCXSKCDZELJTAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER typically involves the esterification of 3-ketopropylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{3-Ketopropylpentanoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then distilled to separate the ester from the by-products .

Chemical Reactions Analysis

Types of Reactions: 3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Transesterification: Catalysts like sodium methoxide or enzymes.

Major Products Formed:

    Hydrolysis: 3-Ketopropylpentanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Transesterification: New ester with a different alkyl group.

Mechanism of Action

The mechanism of action of 3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER involves its interaction with various molecular targets and pathways. For instance, in biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical reactions . The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Uniqueness: 3-KETO-2-PROPYLPENTANOIC ACID ETHYL ESTER is unique due to its specific structure, which includes a keto group that can participate in additional chemical reactions compared to simpler esters like ethyl acetate or methyl butyrate. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

67244-24-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 3-oxo-2-propylpentanoate

InChI

InChI=1S/C10H18O3/c1-4-7-8(9(11)5-2)10(12)13-6-3/h8H,4-7H2,1-3H3

InChI Key

HCXSKCDZELJTAM-UHFFFAOYSA-N

SMILES

CCCC(C(=O)CC)C(=O)OCC

Canonical SMILES

CCCC(C(=O)CC)C(=O)OCC

Synonyms

3-ketopropylpentanoic acid ethyl ester
3-ketovalproic acid ethyl este

Origin of Product

United States

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